molecular formula C26H31ClN4O3S B2967343 N-[2-(2-chlorophenyl)ethyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide CAS No. 689769-91-3

N-[2-(2-chlorophenyl)ethyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide

Número de catálogo: B2967343
Número CAS: 689769-91-3
Peso molecular: 515.07
Clave InChI: HOYDZNMJSSTLKL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[2-(2-chlorophenyl)ethyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide is a synthetic small molecule characterized by a quinazolinone core substituted with a morpholine ring, a sulfanylidene group, and a 2-(2-chlorophenyl)ethylhexanamide side chain. The morpholine moiety enhances solubility and bioavailability, while the sulfanylidene group may contribute to redox modulation or thiol-mediated interactions . The chlorophenyl group is a common pharmacophore in drugs targeting G-protein-coupled receptors (GPCRs) or kinases .

Propiedades

IUPAC Name

N-[2-(2-chlorophenyl)ethyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31ClN4O3S/c27-22-7-4-3-6-19(22)11-12-28-24(32)8-2-1-5-13-31-25(33)21-18-20(30-14-16-34-17-15-30)9-10-23(21)29-26(31)35/h3-4,6-7,9-10,18,21H,1-2,5,8,11-17H2,(H,28,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFZHMVNIUCDAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC3C(=NC(=S)N(C3=O)CCCCCC(=O)NCCC4=CC=CC=C4Cl)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-[2-(2-chlorophenyl)ethyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide is a complex organic compound with significant potential in medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
CAS Number 689769-91-3
Molecular Formula C26H31ClN4O3S
Molecular Weight 515.1 g/mol
Structure Chemical Structure

Synthesis

The synthesis of N-[2-(2-chlorophenyl)ethyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide involves multi-step organic reactions that typically include:

  • Formation of the tetrahydroquinazoline core.
  • Introduction of the morpholine and chlorophenyl groups.
  • Final modification to achieve the desired amide structure.

Antibacterial Activity

Recent studies have highlighted the compound's antibacterial properties against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values against Gram-positive and Gram-negative bacteria were reported as follows:

Bacterial StrainMIC (µM)
Staphylococcus aureus (MRSA)20 - 40
Escherichia coli40 - 70

These results indicate that while the compound shows promising antibacterial activity, it is less potent than standard antibiotics such as ceftriaxone .

The proposed mechanism of action involves the inhibition of bacterial DNA synthesis. The compound interacts with bacterial enzymes responsible for DNA replication and repair, leading to cell death. This mechanism is similar to that observed in other nitroimidazole derivatives .

Case Studies

  • In Vitro Studies : A study conducted on various bacterial strains demonstrated that N-[2-(2-chlorophenyl)ethyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide exhibited significant growth inhibition in resistant strains of Staphylococcus aureus and Escherichia coli. The results were statistically significant compared to control groups .
  • Animal Models : In vivo studies using murine models showed that the compound effectively reduced bacterial load in infected tissues when administered at therapeutic doses. This suggests potential for clinical application in treating resistant infections.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares key structural motifs with several pharmacologically active molecules:

Compound Name Structural Features Key Differences
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide (CAS: 763114-88-1) Quinazolinone core, chlorophenyl, sulfanyl group Lacks the morpholine ring and hexanamide chain; acetamide side chain instead .
N-[5-methylisoxazol-3-yl]-N-[(2-(phenylamino)-4H-1,3,4-thiadiazin-6-yl)-4-[(2-(phenylamino)-4H-1,3,4-thiadiazin-6-yl]amino]benzenesulfonamide Sulfonamide backbone, thiadiazin ring Replaces quinazolinone with thiadiazin; includes isoxazole but lacks morpholine .

Pharmacological Comparisons

  • Target Specificity : The presence of morpholine in the compound may enhance binding to kinases (e.g., PI3K or mTOR) compared to simpler sulfonamide derivatives, which often target dihydrofolate reductase (DHPS) or carbonic anhydrase .
  • Bioactivity Profiles: Hierarchical clustering of bioactivity data (NCI-60 and PubChem) indicates that quinazolinone derivatives with sulfanyl groups cluster with kinase inhibitors, while sulfonamide-thiadiazin compounds align with antimicrobial agents .
  • Solubility and Permeability : The hexanamide chain and morpholine ring improve logP values (predicted ~2.8) compared to the more lipophilic acetamide analogue (logP ~3.5) .

Molecular Similarity and Computational Analysis

Using Tanimoto and Dice similarity indices (based on MACCS and Morgan fingerprints), the compound exhibits moderate similarity (~0.65–0.72) to kinase inhibitors like imatinib but lower similarity (~0.40) to sulfonamide-based antimicrobials . Machine learning models predict strong affinity for tyrosine kinases (e.g., EGFR, IC50 ~120 nM) due to the quinazolinone-morpholine scaffold, aligning with experimental data for analogues .

Future Perspectives

Structural optimization (e.g., fluorination of the chlorophenyl group) could enhance metabolic stability .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.